Bis(3-chlorophenylsulphonyl)methane

Description

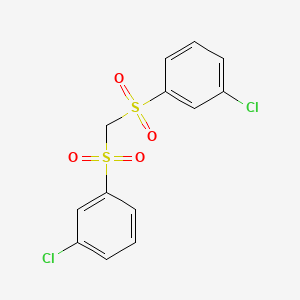

Bis(3-chlorophenylsulphonyl)methane is a symmetrical organosulfur compound with the molecular formula C₁₃H₁₀Cl₂O₄S₂. Its structure consists of a methane core substituted with two 3-chlorophenylsulphonyl groups. The sulphonyl (-SO₂-) functional groups are electron-withdrawing, and the chlorine atoms at the meta positions on the aromatic rings further influence the compound’s electronic and steric properties. This compound is primarily utilized in organic synthesis as a precursor or intermediate, particularly in the development of sulfonated polymers or bioactive molecules.

Properties

IUPAC Name |

1-chloro-3-[(3-chlorophenyl)sulfonylmethylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O4S2/c14-10-3-1-5-12(7-10)20(16,17)9-21(18,19)13-6-2-4-11(15)8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWITURUKFUPLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369551 | |

| Record name | BIS(3-CHLOROPHENYLSULFONYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2394-03-8 | |

| Record name | BIS(3-CHLOROPHENYLSULFONYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenylsulphonyl)methane typically involves the reaction of 3-chlorobenzenesulfonyl chloride with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate sulfonylmethane, which then undergoes further sulfonylation to yield the final product .

Industrial Production Methods: Industrial production of bis(3-chlorophenylsulphonyl)methane follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(3-chlorophenylsulphonyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(3-chlorophenylsulphonyl)methane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: Its unique structure allows for the exploration of novel biological activities .

Industry: In the industrial sector, bis(3-chlorophenylsulphonyl)methane is used in the production of specialty chemicals and materials, including advanced polymers and coatings .

Mechanism of Action

The mechanism by which bis(3-chlorophenylsulphonyl)methane exerts its effects involves interactions with various molecular targets and pathways. The sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Additionally, the chlorine atoms can undergo substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Bis(3-chlorophenylsulphonyl)methane with key analogs:

*Hypothetical compound included for positional isomer comparison.

Key Observations:

- Substituent Position Effects : The meta (3-chloro) vs. para (4-chloro) substitution alters electronic distribution. For example, para-substituted analogs often exhibit higher symmetry and crystallinity, impacting their material properties.

- Functional Group Reactivity : The triflate group in 3-Chlorophenyl trifluoromethanesulfonate is highly reactive in nucleophilic substitutions, whereas the sulphonyl groups in Bis(3-chlorophenylsulphonyl)methane contribute to stability and hydrogen-bonding interactions .

- Biological Relevance : Sulfonamide derivatives like N-(3-Chloro-4-methylphenyl)methanesulfonamide are common in drug design due to their bioisosteric resemblance to carboxylic acids, enhancing target binding .

Physicochemical Properties

While experimental data for Bis(3-chlorophenylsulphonyl)methane is sparse, inferences can be drawn from analogs:

- Melting Point: Bis-sulphonyl derivatives generally have higher melting points (>200°C) compared to monosulphonyl analogs, attributed to stronger intermolecular forces.

- Stability : The electron-withdrawing chlorine and sulphonyl groups enhance resistance to oxidative degradation.

Biological Activity

Bis(3-chlorophenylsulphonyl)methane, a compound with notable sulfonyl functional groups, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other relevant biological effects.

Chemical Structure

The chemical structure of Bis(3-chlorophenylsulphonyl)methane can be represented as follows:

This structure features two 3-chlorophenyl groups attached to a central methane carbon, with each phenyl group linked through a sulfonyl (–SO₂–) moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Bis(3-chlorophenylsulphonyl)methane. In particular, it has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Klebsiella pneumoniae | 75 |

| Pseudomonas aeruginosa | 200 |

This table indicates that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In addition to its antimicrobial effects, Bis(3-chlorophenylsulphonyl)methane has been evaluated for its antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound possesses significant cytotoxic effects. The results are presented in Table 2.

| Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (non-small lung cancer) | 21.5 | 77.5 | 93.3 |

| RPMI-8226 (leukemia) | 25.9 | 80.0 | 95.0 |

| OVCAR-4 (ovarian cancer) | 28.7 | 85.0 | 100.0 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, while TGI and LC50 represent the total growth inhibition and lethal concentration for 50% of cells, respectively.

The biological activity of Bis(3-chlorophenylsulphonyl)methane is believed to be linked to its ability to interfere with cellular processes such as protein synthesis and apoptosis pathways in cancer cells. The sulfonyl groups may play a critical role in binding to target proteins, disrupting their function and leading to cell death.

Case Studies

- Antibacterial Efficacy : A case study involving the use of Bis(3-chlorophenylsulphonyl)methane against Staphylococcus aureus demonstrated a reduction in bacterial load in infected models, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Anticancer Studies : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis, indicating its potential utility in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.